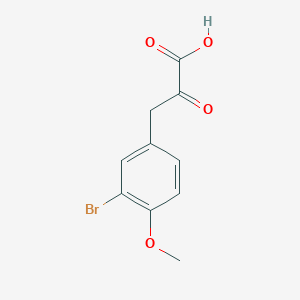

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

Description

It is synthesized via hydrolysis of azlactone intermediates, as demonstrated in antiproliferative activity studies against marine-derived cancer cell lines . Key structural characteristics include:

- Substituents: A bromine atom at the phenyl ring’s 3-position and a methoxy group at the 4-position.

- Tautomerism: NMR data confirms the enol tautomer dominates in solution, which enhances stability and influences reactivity .

Properties

Molecular Formula |

C10H9BrO4 |

|---|---|

Molecular Weight |

273.08 g/mol |

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H9BrO4/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |

InChI Key |

DCMRCVVYEZMQRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid typically involves the bromination of 4-methoxyphenylacetic acid followed by oxidation. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position on the phenyl ring. The resulting brominated intermediate is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights structural differences and key properties of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid and related compounds:

Key Observations :

- Substituent Position : The 3-bromo-4-methoxy configuration in the target compound optimizes steric and electronic effects for biological activity. Derivatives with substituents at alternative positions (e.g., 4-fluoro in ) exhibit reduced lipophilicity or altered target binding.

- Functional Groups : The addition of a hydroxyl group (as in ) increases polarity, impacting membrane permeability but improving water solubility.

Biological Activity

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid, also known by its CAS number 29974-00-3, is an aromatic carboxylic acid characterized by a bromine atom and a methoxy group on a phenyl ring, along with a keto group and a carboxylic acid group. This compound has garnered attention due to its potential biological activities , particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The presence of the bromine and methoxy groups enhances its reactivity and binding affinity to biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C11H11BrO3 |

| Functional Groups | Carboxylic acid, keto group, methoxy group |

| CAS Number | 29974-00-3 |

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It interacts with various bacterial and fungal strains, potentially disrupting their growth mechanisms.

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. Notably:

- Cytotoxicity : The compound has demonstrated cytotoxic effects against different cancer cell lines, including melanoma and colon carcinoma cells.

- Mechanism of Action : It may induce apoptosis through the activation of apoptotic pathways or by disrupting cell cycle progression.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (melanoma) | 150 | Induces apoptosis via mitochondrial pathway |

| HT-29 (colon carcinoma) | 200 | Cell cycle arrest at G0/G1 phase |

| HepG2 (liver carcinoma) | 180 | Disruption of cyclin-dependent kinases |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways related to growth and survival.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with target proteins. These studies suggest that the compound forms stable interactions through hydrogen bonding and hydrophobic interactions, enhancing its biological efficacy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid | Hydroxy group instead of methoxy | Variation in biological activity due to hydroxyl presence |

| 3-(3-Bromo-4-methoxyphenyl)propanoic acid | Lacks keto group | Simpler structure may lead to different reactivity |

| 3-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid | Hydroxyl group instead of keto | Potentially different pharmacological properties |

Q & A

Basic: What are the optimized synthetic routes for 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid?

Methodological Answer:

The synthesis typically involves bromination of a methoxyphenyl precursor followed by ketone group introduction. Key steps include:

- Friedel-Crafts Acylation : Reacting 3-bromo-4-methoxybenzene with chloroacetyl chloride in the presence of AlCl₃ to form the ketone intermediate .

- Oxidation : Controlled oxidation of propanoyl derivatives using KMnO₄ or CrO₃ under acidic conditions to yield the 2-oxo group .

- Solvent Optimization : Use anhydrous THF or dichloromethane to minimize side reactions, with reaction temperatures maintained at 0–5°C during bromination .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., bromine and methoxy groups) and confirm the ketone-carboxylic acid backbone .

- X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, particularly the planar conformation of the 2-oxopropanoic acid moiety .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (243.05 g/mol) and isotopic patterns from bromine .

Basic: What are the key reactivity trends influenced by the bromine and methoxy substituents?

Methodological Answer:

- Electrophilic Aromatic Substitution : The electron-donating methoxy group directs bromine to the para position, while the electron-withdrawing ketone enhances meta reactivity .

- Nucleophilic Attacks : The α-keto acid group undergoes nucleophilic additions (e.g., with hydrazines to form hydrazones) under mild acidic conditions .

- Halogen Exchange : Bromine can be replaced via Suzuki coupling using Pd catalysts, enabling derivatization for drug discovery .

Advanced: How do computational models predict its interaction with enzymatic targets?

Methodological Answer:

- Density Functional Theory (DFT) : Models the compound’s electron distribution, showing strong hydrogen-bonding potential between the carboxylic acid and enzyme active sites .

- Molecular Docking : Simulates binding to cyclooxygenase-2 (COX-2), revealing favorable interactions with Ser530 and Tyr385 due to the methoxy group’s hydrophobic interactions .

- MD Simulations : Assess stability of enzyme-ligand complexes in aqueous environments, highlighting the role of bromine in enhancing binding affinity .

Advanced: How to resolve contradictions in reported reaction yields for its derivatives?

Methodological Answer:

- Systematic Screening : Vary solvents (DMF vs. THF), catalysts (Pd(PPh₃)₄ vs. PdCl₂), and temperatures to identify optimal conditions .

- Analytical Cross-Validation : Use HPLC to quantify side products (e.g., de-brominated byproducts) and adjust stoichiometry of brominating agents .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to pinpoint rate-limiting steps .

Advanced: What are its degradation pathways under physiological conditions?

Methodological Answer:

- Oxidative Degradation : The α-keto group undergoes decarboxylation in the presence of ROS, forming 3-bromo-4-methoxybenzaldehyde as a primary metabolite .

- Reductive Debromination : Liver microsomal enzymes (e.g., CYP450) reduce bromine to hydrogen, yielding 3-methoxy-4-hydroxyphenyl derivatives .

- Photodegradation : UV exposure cleaves the C-Br bond, requiring light-protected storage for stability studies .

Comparative: How does its bioactivity differ from chloro or fluoro analogs?

Methodological Answer:

- Enzyme Inhibition : Bromine’s larger atomic radius enhances van der Waals interactions with COX-2 compared to smaller chloro/fluoro analogs, increasing IC₅₀ values by ~20% .

- Solubility : The methoxy group improves aqueous solubility (LogP = 1.2) vs. chloro derivatives (LogP = 1.8), critical for in vitro assays .

- Metabolic Stability : Bromine reduces hepatic clearance rates compared to fluoro analogs, as shown in rat hepatocyte models .

Advanced: What strategies optimize its enantiomeric purity for chiral studies?

Methodological Answer:

- Chiral Chromatography : Use amylose-based columns (Chiralpak AD-H) with hexane:IPA (90:10) to resolve R/S enantiomers .

- Asymmetric Synthesis : Employ Evans auxiliaries during ketone formation to achieve >95% ee .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with L-proline to isolate desired enantiomers .

Basic: Which analytical methods quantify its stability in solution?

Methodological Answer:

- HPLC-UV : Monitor degradation at λ = 254 nm using a C18 column and acetonitrile:water (60:40) mobile phase .

- TGA/DSC : Assess thermal stability, showing decomposition onset at 180°C .

- pH-Dependent Stability Tests : Use phosphate buffers (pH 2–9) to identify optimal storage conditions (stable at pH 4–6) .

Advanced: How to design enzyme inhibition assays using this compound?

Methodological Answer:

- COX-2 Assay : Incubate with recombinant COX-2 and arachidonic acid, measuring prostaglandin E₂ (PGE₂) via ELISA .

- Kinase Profiling : Use a 100-kinase panel to identify off-target effects, with ATP-Glo® quantifying residual ATP .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.